Home > Products > Screening Compounds P118462 > Momelotinib hydrochloride hydrate
Momelotinib hydrochloride hydrate - 1841094-17-4

Momelotinib hydrochloride hydrate

Catalog Number: EVT-8952535
CAS Number: 1841094-17-4
Molecular Formula: C23H26Cl2N6O3
Molecular Weight: 505.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Momelotinib Dihydrochloride Monohydrate is the monohydrate dihydrochloride salt form of momelotinib, an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, momelotinib competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Source

Momelotinib hydrochloride hydrate was synthesized and characterized for its pharmacological properties, particularly its role in inhibiting Janus kinases, which are crucial in the signaling pathways that regulate hematopoiesis and immune response. The compound has been evaluated in clinical trials to assess its efficacy and safety in treating myelofibrosis .

Classification

Momelotinib falls under several classifications:

  • Therapeutic Class: Disease-modifying anti-rheumatic drug (DMARD)
  • Mechanism: Janus kinase inhibitor
  • Drug Class: Antineoplastic and immunomodulating agents .
Synthesis Analysis

The synthesis of Momelotinib hydrochloride hydrate involves multiple steps, primarily focusing on the formation of its active pharmaceutical ingredient. One notable method includes the reaction between 4-morpholinoaniline and a cyanamide aqueous solution in an organic solvent. This reaction typically requires controlled conditions to ensure the proper formation of the desired compound .

Technical Details

  • Reagents: 4-Morpholinoaniline, cyanamide.
  • Solvents: Organic solvents such as ethanol or methanol may be used.
  • Conditions: The synthesis is generally conducted under reflux conditions to facilitate the reaction.
Molecular Structure Analysis

The molecular structure of Momelotinib hydrochloride hydrate reveals several functional groups that contribute to its biological activity. The structure includes a morpholine ring and multiple nitrogen-containing heterocycles, which are essential for its interaction with Janus kinases.

Structural Data

  • Molecular Formula: C23H22N6O22HClH2OC_{23}H_{22}N_{6}O_{2}\cdot 2HCl\cdot H_{2}O
  • Exact Mass: 504.1443 g/mol
  • Key Functional Groups: Morpholine, amine, and aromatic rings.
Chemical Reactions Analysis

Momelotinib undergoes various chemical reactions during its metabolism and therapeutic action. The primary metabolic pathways involve oxidation by cytochrome P450 enzymes, leading to several metabolites, including M21, which retains significant pharmacological activity against Janus kinases .

Technical Details

  • Metabolic Pathways: Primarily mediated by cytochrome P450 isoenzymes including CYP1A2 and CYP3A4.
  • Major Metabolites: M21 (a potent JAK1/2 inhibitor), formed via initial oxidation followed by further metabolism.
Mechanism of Action

Momelotinib exerts its therapeutic effects primarily through the inhibition of Janus kinases 1 and 2, which play critical roles in the signaling pathways involved in hematopoiesis and inflammation. By blocking these kinases, Momelotinib reduces cytokine signaling that contributes to myelofibrosis symptoms.

Process and Data

  • Inhibition Targets: JAK1, JAK2, and activin A receptor type 1.
  • Pharmacological Activity: Evidence suggests that Momelotinib not only alleviates symptoms associated with myelofibrosis but also offers unique benefits such as pro-erythropoietic activity due to its inhibition of activin A receptor type 1 .
Physical and Chemical Properties Analysis

Momelotinib hydrochloride hydrate exhibits several physical and chemical properties that are relevant for its formulation and stability.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced from formulation studies.

Chemical Properties

  • Stability: Stability studies indicate that Momelotinib maintains its integrity under recommended storage conditions.
  • pH Range: The compound's solubility may vary with pH, influencing its bioavailability.
Applications

Momelotinib is primarily utilized in clinical settings for the management of myelofibrosis. Clinical trials have demonstrated its efficacy in improving symptoms such as anemia and splenomegaly while providing a favorable safety profile compared to existing treatments like ruxolitinib.

Scientific Uses

  • Oncology: Treatment of myelofibrosis.
  • Research: Studies investigating Janus kinase inhibition mechanisms and related signaling pathways.

Properties

CAS Number

1841094-17-4

Product Name

Momelotinib hydrochloride hydrate

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride

Molecular Formula

C23H26Cl2N6O3

Molecular Weight

505.4 g/mol

InChI

InChI=1S/C23H22N6O2.2ClH.H2O/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H;1H2

InChI Key

RQKCPSIFARJBOR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.